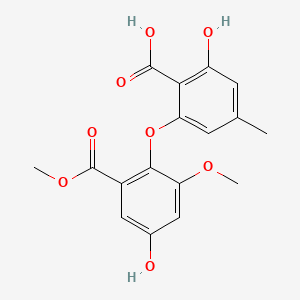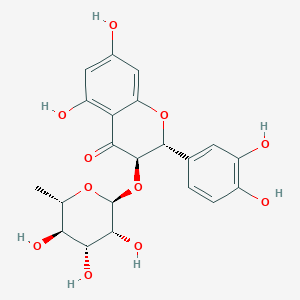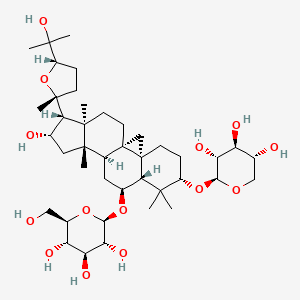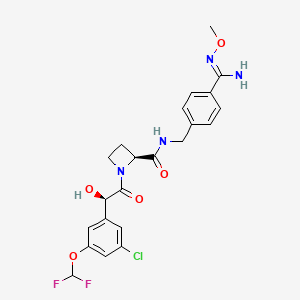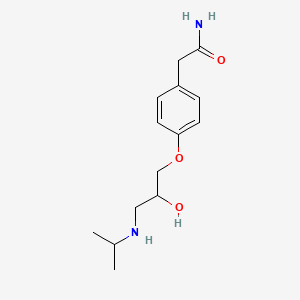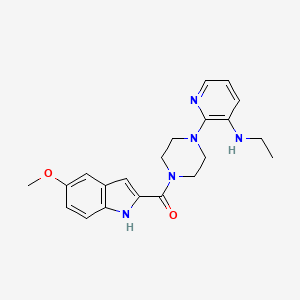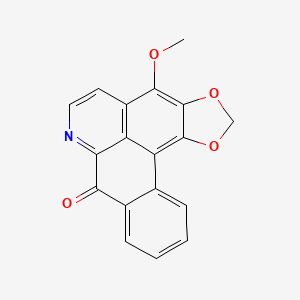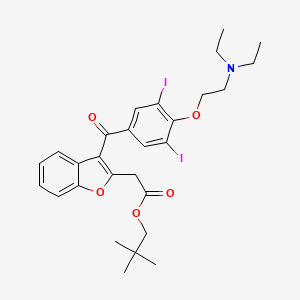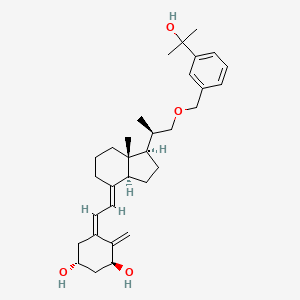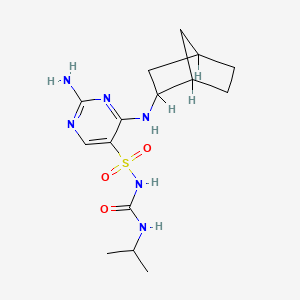
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.
Scientific Research Applications
Novel Diuretic Actions
- AY-31,906, a compound closely related to the chemical , showed potent diuretic and natriuretic activity, suggesting potential applications in conditions requiring diuresis. It was found to be more potent than furosemide in rats and dogs, with a relative potassium-sparing effect. This could indicate its usefulness in managing fluid balance without severely affecting potassium levels (Ackerman et al., 1989).
Synthesis of Derivatives
- Research has been conducted on synthesizing derivatives of pyrimidine, like 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide, for potential antifolate applications. These derivatives could be significant in developing new medications or research tools (Mohammed, Ahmed, & Abachi, 2016).
Stereocontrolled Syntheses
- The compound has been used in the stereocontrolled synthesis of kainoid amino acids, indicating its role in advanced synthetic chemistry for producing complex molecules. These syntheses are crucial in drug development and biological research (Hodgson, Hachisu, & Andrews, 2005).
Reactions with Bis-electrophiles
- 2-Amino-1,4-dihydropyrimidines, structurally related to the compound , have been reacted with bis-electrophiles to produce novel heterocycles. These reactions are vital in medicinal chemistry for creating new molecular structures with potential biological activities (Arnold, Laporte, Anderson, & Wipf, 2013).
Potential in Ocular Applications
- Some studies have synthesized derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides, which show promise as carbonic anhydrase inhibitors for ocular hypotensive agents. This could suggest applications in treating conditions like glaucoma (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).
properties
CAS RN |
124788-46-1 |
|---|---|
Product Name |
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide |
Molecular Formula |
C15H24N6O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20) |
InChI Key |
ZJGXCMUCLPBLHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide AY 31906 AY-31,906 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



